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molecular formula C12H16BrNO3 B8369179 Methyl 3-bromo-5-(butylamino)-4-hydroxybenzoate CAS No. 597562-33-9

Methyl 3-bromo-5-(butylamino)-4-hydroxybenzoate

Cat. No. B8369179
M. Wt: 302.16 g/mol
InChI Key: VWCCCSIXNIZWKB-UHFFFAOYSA-N
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Patent
US07727997B2

Procedure details

To a −78° C. solution of the Methyl 3-bromo-5-(butylamino)-4-methoxybenzoate (520 mg) in methylene chloride (10 mL) was added BBr3 (8 ml of 1.0 M solution in methylene chloride) dropwise and the reaction mixture was stirred for 18 h. The mixture was concentrated under reduced pressure, and the residue was dissolved in methylene chloride and saturated sodium bicarbonate was added. The mixture was cooled to 0° C. and methanol was added dropwise. After stirring for 30 min, the mixture was stirred at room temperature for 1 h. The solvent was removed, and the residue dissolved in methylene chloride, washed with water, saturated sodium bicarbonate (15 mL), and brine, dried (magnesium sulfate), filtered, and concentrated under reduced pressure. Purification by flash column chromatography (silica, 1:20, ethyl acetate/hexanes) provided 440 mg of the title compound: 1H NMR (300 MHz, CDCl3) δ 7.52, 7.19, 3.88, 3.18, 1.65, 1.46, 0.97.
Name
Methyl 3-bromo-5-(butylamino)-4-methoxybenzoate
Quantity
520 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:11]=1[O:12]C)[C:5]([O:7][CH3:8])=[O:6].B(Br)(Br)Br>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([NH:14][CH2:15][CH2:16][CH2:17][CH3:18])[C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6]

Inputs

Step One
Name
Methyl 3-bromo-5-(butylamino)-4-methoxybenzoate
Quantity
520 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1OC)NCCCC
Name
Quantity
8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
ADDITION
Type
ADDITION
Details
saturated sodium bicarbonate was added
ADDITION
Type
ADDITION
Details
methanol was added dropwise
STIRRING
Type
STIRRING
Details
After stirring for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in methylene chloride
WASH
Type
WASH
Details
washed with water, saturated sodium bicarbonate (15 mL), and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (silica, 1:20, ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)OC)C=C(C1O)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 440 mg
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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